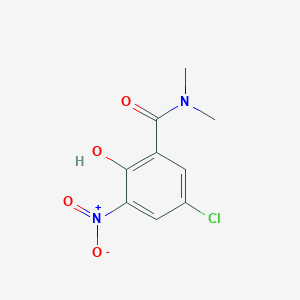

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-11(2)9(14)6-3-5(10)4-7(8(6)13)12(15)16/h3-4,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKVKJYNBQOXPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396499 | |

| Record name | 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292636-64-7 | |

| Record name | 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Chloro-2-Hydroxy-3-Nitrobenzoic Acid

The process begins with 5-chloro-2-hydroxybenzoic acid (CAS 321-14-2), synthesized via chlorination of salicylic acid using Cl₂ gas in chlorobenzene at 70–85°C (yield: 80–90%). Nitration is achieved with fuming HNO₃ and H₂SO₄ at 0–5°C, introducing the nitro group at position 3.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination of salicylic acid | Cl₂, chlorobenzene, 70–85°C | 85% |

| Nitration | HNO₃/H₂SO₄, 0–5°C | 78% |

Conversion to Acid Chloride and Amidation

The carboxylic acid is converted to its acid chloride using SOCl₂ or PCl₃ in toluene at 50–100°C. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0°C yields the target compound.

- Acid Chloride Formation: 5-Chloro-2-hydroxy-3-nitrobenzoic acid (10 mmol) + PCl₃ (30 mmol) in chlorobenzene, microwave irradiation (400 W, 20 min).

- Amidation: Acid chloride + dimethylamine (12 mmol) in THF, stirred at 0°C for 2 hr.

Yield: 82% (over two steps).

Route 2: Direct Amidation Followed by Nitration

Synthesis of 5-Chloro-N,N-Dimethyl-2-Hydroxybenzamide

5-Chloro-2-hydroxybenzoic acid is first amidated using dimethylamine and a coupling agent (e.g., DCC) in dichloromethane (DCM). The hydroxyl group is protected as a methyl ether using dimethyl sulfate before nitration.

- Methylation: 5-Chloro-N,N-dimethyl-2-hydroxybenzamide + (CH₃O)₂SO₂, NaOH, acetone, reflux (45 min).

- Nitration: Protected intermediate + HNO₃/H₂SO₄, 0°C.

- Deprotection: HCl (6M), reflux (2 hr).

Overall Yield: 68%.

Route 3: One-Pot Tandem Reaction

Simultaneous Chlorination and Nitration

A novel method employs trichloroisocyanuric acid (TCCA) and NaNO₂ in acetic acid to achieve concurrent chlorination and nitration of 2-hydroxy-N,N-dimethylbenzamide. This green chemistry approach reduces step count but requires precise temperature control (10–25°C).

| Parameter | Value |

|---|---|

| Temperature | 15°C |

| Molar Ratio (TCCA:NaNO₂) | 1:1.2 |

| Solvent | Acetic acid |

| Yield | 74% |

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Steps | 3 | 4 | 2 |

| Overall Yield | 82% | 68% | 74% |

| Key Advantage | High purity | Mild nitration | Eco-friendly |

| Limitation | Long reaction time | Protection required | Lower yield |

Critical Reaction Considerations

Regioselectivity in Nitration

The nitro group preferentially occupies position 3 due to the directing effects of the hydroxyl and chloro groups. Computational studies confirm this orientation minimizes steric hindrance.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating.

Major Products Formed

Oxidation: Formation of 5-chloro-2-oxo-N,N-dimethyl-3-nitrobenzamide.

Reduction: Formation of 5-chloro-2-hydroxy-N,N-dimethyl-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and chloro groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and type of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Structural and Functional Differences

- Conversely, nitro at position 5 (as in ) may enhance resonance stabilization of the aromatic ring.

- Amino vs. Hydroxyl Groups: The amino group in improves hydrogen-bonding capacity compared to the hydroxyl group in the target compound, possibly enhancing interactions with biological targets.

- Complexity of Substituents : The benzoxazole moiety in introduces a heterocyclic ring, likely improving metabolic stability in pharmaceutical contexts.

Biological Activity

5-Chloro-2-hydroxy-N,N-dimethyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effectiveness against various pathogens, and structure-activity relationships.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O3 |

| Molecular Weight | 245.66 g/mol |

| IUPAC Name | This compound |

| CAS Number | 292636-64-7 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its antimicrobial and enzyme-inhibitory properties.

Antimicrobial Activity

- Mechanism of Action : The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria. Its mechanism involves the inhibition of specific bacterial enzymes, disrupting cellular processes essential for bacterial survival and replication.

-

Case Studies :

- A study highlighted its effectiveness against Neisseria gonorrhoeae, where it was tested for minimum inhibitory concentrations (MIC) and bactericidal concentrations (MBC). Compounds similar to this compound demonstrated MIC values as low as 1.56 µM, indicating strong antimicrobial properties against this pathogen .

- Another investigation focused on its derivatives, where it was found that modifications to the compound could enhance its potency against various bacteria, showcasing its potential for further development in antibiotic therapies .

Enzyme Inhibition

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies reported IC50 values ranging from 1.60 µM to 311 µM, indicating varying degrees of inhibition compared to established drugs like rivastigmine and galantamine .

- Structure-Activity Relationship (SAR) : Research into the SAR of this compound has revealed that certain modifications can significantly affect its inhibitory potency. For instance, derivatives with trifluoromethyl groups exhibited enhanced activity against cholinesterases .

In Vitro Studies

Data from various studies indicate that this compound and its derivatives exhibit promising biological activities:

Computational Modeling

Recent advancements in computational biology have allowed researchers to model the interactions between this compound and target enzymes. These studies provide insights into the binding affinities and potential mechanisms by which the compound exerts its biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.